2,2-difluoro-2-(quinolin-2-yl)ethan-1-ol

Kinase Inhibition Regioisomerism PI3K

Fluorinated quinoline leads often fail due to rapid CYP450-mediated side-chain clearance. This gem-difluoroethanol building block introduces the metabolic stabilization required for ALDH1A1/PI3K inhibitor programs without late-stage fluorination. - Enables direct access to SAR-validated scaffolds claimed in US-11795177-B2 & US-9,029,392-B2. - Gem-difluoro substitution lowers logP (~1.8) and oxidative clearance vs. non-fluorinated analogs. - Regioisomerically pure 2-yl isomer ensures unambiguous probe identity and reproducible target-engagement data.

Molecular Formula C11H9F2NO
Molecular Weight 209.19 g/mol
Cat. No. B8668185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-difluoro-2-(quinolin-2-yl)ethan-1-ol
Molecular FormulaC11H9F2NO
Molecular Weight209.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C(CO)(F)F
InChIInChI=1S/C11H9F2NO/c12-11(13,7-15)10-6-5-8-3-1-2-4-9(8)14-10/h1-6,15H,7H2
InChIKeyWHCKWEUKMYFPHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-2-(quinolin-2-yl)ethan-1-ol: Fluorinated Quinoline Building Block


2,2-Difluoro-2-(quinolin-2-yl)ethan-1-ol is a fluorinated quinoline derivative combining a 2-substituted quinoline core with a gem‑difluoroethanol side chain. It is categorized as a heterocyclic building block and is primarily utilized in the synthesis of kinase inhibitors, aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors, and other bioactive molecules where fluorine substitution enhances metabolic stability and target-binding interactions . The compound serves as a key intermediate for generating structurally diverse quinoline-based libraries in early-stage drug discovery [1].

1
Fluorinated quinoline building block for kinase inhibitor and ALDH1A1 inhibitor synthesis
Early-stage discovery library construction
2
gem-difluoroethanol side chain for metabolic stability research
Supports CYP450 blockade and half-life extension studies
3
2-yl regioisomer specified in PI3K and ALDH1A1 patent claims
Regioisomer-specific procurement for SAR reproducibility

2,2-Difluoro-2-(quinolin-2-yl)ethan-1-ol: Irreplaceable in Lead Optimization


The gem‑difluoro substitution in 2,2-difluoro-2-(quinolin-2-yl)ethan-1-ol introduces significant electronic and steric perturbations that are absent in the non‑fluorinated 2-(quinolin-2-yl)ethanol scaffold [1]. This single modification substantially alters logP (cLogP ~1.8 for the difluoro derivative vs. ~1.2 for the non‑fluorinated analog, computed via XLogP3 [2]), decreases the pKa of the hydroxyl group, and increases the oxidative metabolic stability of the side chain. In the context of ALDH1A1 and PI3K inhibitor programs, quinoline derivatives with a fluorinated ethyl side chain have been explicitly claimed as necessary structural features for achieving potent enzymatic and cellular inhibition [3]. Generic substitution with the non‑fluorinated or mono‑fluorinated analogs therefore cannot replicate the binding affinity, metabolic half‑life, and selectivity profiles required for lead optimization [1].

Target: gem-difluoro
Substitute: non-fluorinated analog
logP / pKa
Shifts logP profile; reduces hydroxyl pKa via electron withdrawal
Lower logP; higher pKa; distinct electronic profile may alter permeability
Metabolic stability
gem-difluoro blocks CYP450 hydroxylation at β-carbon
Susceptible to CYP2B1/CYP2A6/CYP1A1-mediated side-chain clearance
SAR context
2-yl regioisomer reported in PI3K/ALDH1A1 inhibitor patent claims
Non-fluorinated or 6-yl analogs may not reproduce reported SAR

2,2-Difluoro-2-(quinolin-2-yl)ethan-1-ol vs. Closest Analogs


Regioisomeric Specificity in Kinase Inhibition

In a patent specifically claiming quinoline derivatives comprising a 'fluorinated ethyl side-chain' as selective PI3 kinase inhibitors, the substituent is unequivocally limited to the 2‑position of the quinoline ring [1]. The 6‑yl regioisomer 2,2‑difluoro‑2‑(quinolin‑6‑yl)ethan‑1‑ol, however, is described in a separate patent family as a modular building block for distinct kinase targets (e.g., AAK1 and RIP2K) with markedly different potency profiles [2]. This indicates that the position of the difluoroethanol attachment is a critical determinant of target selectivity and potency, rendering the 2‑yl isomer uniquely suitable for PI3K‑ and ALDH1A1‑focused medicinal chemistry campaigns [1].

Regioisomeric specificity
Head-to-head
2-yl: PI3K/ALDH1A1 patent claims (U.S. 9,029,392 B2) vs 6-yl: AAK1/RIP2K patent families
Supports regioisomer-specific procurement
Patent claim scope analysis; distinct target profiles
Kinase Inhibition Regioisomerism PI3K

Lipophilicity Shift by gem-Difluoro Substitution

Computed XLogP3 for 2,2‑difluoro‑2‑(quinolin‑2‑yl)ethan‑1‑ol is 2.0, while the non‑fluorinated analog 2‑(quinolin‑2‑yl)ethanol registers an XLogP3 of approximately 1.2 [1]. This increase of ~0.8 log units directly impacts passive membrane permeability and CYP450 binding, two critical parameters in lead optimization. The hydrogen‑bond donor count remains constant (1), but the electron‑withdrawing effect of the gem‑difluoro group reduces the hydroxyl pKa, enhancing aqueous solubility at physiological pH relative to what the logP alone would predict [2].

Lipophilicity shift
Class-level
XLogP3 2.0 vs ~1.2 for non-fluorinated analog; shift +0.8
Reported lipophilicity context
Computed property; confirm experimentally
Lipophilicity Permeability Drug-likeness

One-Step Synthesis from Commercial Ester

The target compound is prepared via a single‑step NaBH₄ reduction of the commercially available ethyl 2,2‑difluoro‑2‑(quinolin‑2‑yl)acetate (CAS 294181‑97‑8) in ethanol at 0°C under nitrogen . The reported stoichiometry (2 g ester, 7.9 mmol; 317 mg NaBH₄, 1.0 mmol) represents a large excess of reducing agent (approximately 1:8 molar ratio), suggesting the reaction is robust and amenable to scale‑up. In contrast, the non‑fluorinated 2‑(quinolin‑2‑yl)ethanol is typically prepared via multi‑step sequences involving Grignard addition to quinoline‑2‑carboxaldehyde or hydrolysis of 2‑(2‑chloroethyl)quinoline, routes that lack the scalability and commercial ester availability of the difluoro pathway [1].

Synthetic route
Cross-study comparable
1-step NaBH4 reduction from commercial ester precursor
Supports synthetic accessibility review
Ethanol, 0°C, N2; commercial ester available
Synthetic Route Yield Scalability

Metabolic Stability via CYP450 Blockade

Literature on 2‑substituted quinolines demonstrates that the primary route of hepatic metabolism for the non‑fluorinated 2‑(quinolin‑2‑yl)ethanol scaffold is cytochrome P450‑mediated hydroxylation of the ethyl side chain, predominantly by CYP2B1, CYP2A6, and CYP1A1 (>80% contribution) [1]. The gem‑difluoro substitution at the β‑carbon directly blocks this metabolic soft spot by replacing abstractable hydrogen atoms with fluorine, a well‑established strategy for extending microsomal half‑life [2]. While direct comparative microsomal stability data for this specific compound pair has not been published, the class‑level evidence indicates that the difluoro analog is expected to exhibit significantly prolonged metabolic stability relative to the non‑fluorinated analog [2].

Metabolic stability
Class-level
gem-difluoro blocks β-carbon CYP450 hydroxylation; reported class-level precedent
Reported class-level metabolic context
Direct half-life data not available for this pair
Metabolic Stability CYP450 Half-life

Procurement Reliability and CAS Registry

2,2‑Difluoro‑2‑(quinolin‑2‑yl)ethan‑1‑ol is a CAS‑registered compound (CAS 1417189‑49‑1) [1] available from multiple commercial vendors at research‑grade quantities (1 g to >5 g) with validated purity . In contrast, the non‑fluorinated 2‑(quinolin‑2‑yl)ethanol (CAS 1011‑50‑3) is widely available, while the 6‑yl regioisomer (CAS 2228298‑45‑9) has limited commercial supply, often requiring custom synthesis . The combination of a unique CAS identity, established commercial sourcing, and application‑specific patent coverage makes the 2‑yl difluoro compound the more reliable procurement choice for reproducible research.

CAS registry
Supporting evidence
CAS 1417189-49-1; multiple vendors; purity ≥95% typical
Supports procurement reproducibility
Vendor catalog survey; wider accessibility vs 6-yl isomer
CAS Registry Commercial Availability Quality Control

2,2-Difluoro-2-(quinolin-2-yl)ethan-1-ol: Key Applications


ALDH1A1 Inhibitor Lead Optimization

The compound serves as a modular intermediate for constructing quinoline‑based ALDH1A1 inhibitors. Its 2‑yl attachment and fluorinated side‑chain match the pharmacophore requirements identified in J. Med. Chem. 2018 and the NIH‑held patent portfolio (US‑11795177‑B2) [1]. Procurement of this specific CAS ensures alignment with published structure‑activity relationship (SAR) data.

PI3 Kinase Inhibitor Scaffold Assembly

As disclosed in U.S. Patent 9,029,392 B2, quinoline derivatives bearing a fluorinated ethyl side‑chain at the 2‑position are selective PI3K inhibitors [2]. 2,2‑Difluoro‑2‑(quinolin‑2‑yl)ethan‑1‑ol is directly used as the alcohol precursor for further elaboration into the patented inhibitor series, enabling researchers to rapidly construct screening libraries.

Metabolic Stability Optimization for Quinoline Leads

For drug discovery teams encountering rapid CYP450‑mediated side‑chain clearance of quinoline‑based leads, introduction of gem‑difluoro substitution at the β‑carbon is a validated strategy for extending microsomal half‑life [3]. The compound provides a pre‑fluorinated building block that eliminates the need for late‑stage fluorination, streamlining the synthesis of metabolically stabilized analogs.

Chemical Probe Development with Regioisomeric Purity

When developing chemical probes where target selectivity is exquisitely sensitive to regioisomeric attachment, the 2‑yl isomer must be sourced with unambiguous regio‑ and structural identity. The CAS‑registered, commercially available 2,2‑difluoro‑2‑(quinolin‑2‑yl)ethan‑1‑ol eliminates ambiguity in probe structure determination and ensures reproducibility in target‑engagement assays [1].

Application
Selection Property
Validation Focus
ALDH1A1 inhibitor lead optimization
2-yl regioisomer with gem-difluoro side chain
SAR alignment with published pharmacophore
PI3K inhibitor scaffold assembly
2-position fluorinated ethyl side chain
Patent-specified inhibitor series context
Metabolic stability research
Pre-fluorinated building block
Microsomal half-life extension context
Chemical probe development
CAS-registered 2-yl isomer identity
Regioisomeric identity verification
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